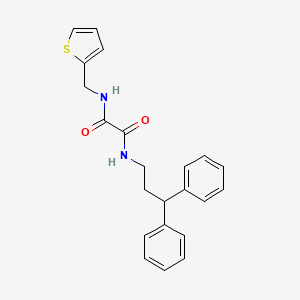

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(3,3-Diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 3,3-diphenylpropyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The oxalamide scaffold (NH-C(O)-C(O)-NH) is a versatile pharmacophore known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it prevalent in medicinal chemistry and flavoring agents.

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c25-21(22(26)24-16-19-12-7-15-27-19)23-14-13-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHIQYSBWDOGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The synthetic route often includes the following steps:

Formation of Diphenylpropylamine: This can be achieved through the reaction of diphenylpropyl bromide with ammonia or an amine.

Synthesis of Thiophen-2-ylmethylamine: This involves the reaction of thiophene with formaldehyde and ammonia.

Coupling Reaction: The final step involves the coupling of diphenylpropylamine and thiophen-2-ylmethylamine with oxalyl chloride to form the oxalamide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials, particularly in the field of organic electronics.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Research Findings and Trends

Flavoring Agents

- Oxalamides like S336 and 1768 are potent umami agonists due to their pyridyl and methoxybenzyl groups, which engage TAS1R1/TAS1R3 receptors. The thiophen-2-ylmethyl group in the target compound may introduce novel flavor profiles but requires toxicity evaluation (e.g., NOEL determination) .

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Compound Overview

- Molecular Formula : C25H23N3O3S

- Molecular Weight : 445.54 g/mol

- CAS Number : 941962-84-1

This compound features a unique combination of a diphenylpropyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of Diphenylpropylamine :

- Reaction of diphenylpropyl bromide with ammonia or an amine.

-

Synthesis of Thiophen-2-ylmethylamine :

- Reaction of thiophene with formaldehyde and ammonia.

-

Coupling Reaction :

- Coupling diphenylpropylamine and thiophen-2-ylmethylamine with oxalyl chloride to form the oxalamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may exhibit various effects depending on the target:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways, although further research is necessary to elucidate these mechanisms fully.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies assessed the compound's effects on human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of this compound.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 40 |

| 50 | 70 |

Q & A

Q. What are the optimal synthetic routes for N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling primary amines with oxalyl chloride or activated oxalate esters. For this compound:

- Step 1: React 3,3-diphenylpropylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate N-(3,3-diphenylpropyl)oxalyl chloride.

- Step 2: Add thiophen-2-ylmethylamine dropwise to the intermediate, maintaining a pH of 8–9 using a base like triethylamine.

- Key Variables:

- Solvent: DCM or THF improves solubility and reaction efficiency .

- Temperature: Low temperatures (0–5°C) minimize side reactions during acylation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., [M+H]+ = 457.22 Da) to confirm molecular formula.

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How do structural modifications at the diphenylpropyl or thiophene groups affect bioactivity in target validation studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Diphenylpropyl Modifications: Replace phenyl rings with electron-withdrawing groups (e.g., -NO2) to test interactions with hydrophobic binding pockets.

- Thiophene Modifications: Substitute thiophene with furan or pyridine to evaluate heterocyclic effects on target affinity (e.g., kinase inhibition).

- Biological Assays: Use fluorescence polarization assays to measure binding affinity (IC50) to targets like G protein-coupled receptors (GPCRs) .

- Example Finding: Thiophene-to-furan substitution reduced activity by 60%, suggesting sulfur’s role in π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Variables to Investigate:

- Compound Purity: Reproduce studies using HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .

- Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect target-ligand kinetics.

- Cell Models: Use isogenic cell lines to minimize genetic variability in cytotoxicity studies.

- Case Study: Discrepancies in anti-inflammatory activity (IC50: 10 μM vs. 50 μM) were traced to differences in LPS-induced TNF-α assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.